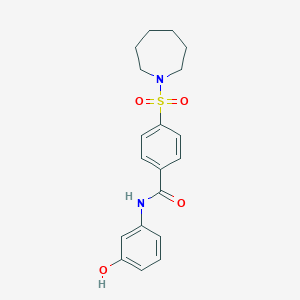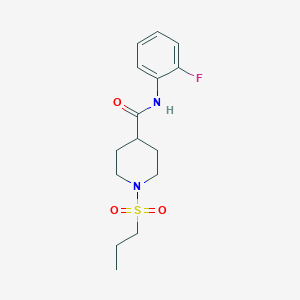
2-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-ETHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-ETHANONE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-ETHANONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: Starting with a suitable precursor, the triazole ring can be formed through cyclization reactions.
Bromination and Nitration: The triazole ring is then brominated and nitrated under controlled conditions to introduce the bromo and nitro groups.
Coupling with Benzodioxin: The final step involves coupling the triazole derivative with a benzodioxin moiety through a condensation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: The bromo group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the nitro and bromo groups might enhance its binding affinity or specificity towards certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-chloro-3-nitro-1H-1,2,4-triazol-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
- 2-(5-bromo-3-amino-1H-1,2,4-triazol-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
Uniqueness
The unique combination of the bromo and nitro groups on the triazole ring, along with the benzodioxin moiety, might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Eigenschaften
Molekularformel |
C12H9BrN4O5 |
|---|---|
Molekulargewicht |
369.13 g/mol |
IUPAC-Name |
2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone |
InChI |
InChI=1S/C12H9BrN4O5/c13-11-14-12(17(19)20)15-16(11)6-8(18)7-1-2-9-10(5-7)22-4-3-21-9/h1-2,5H,3-4,6H2 |
InChI-Schlüssel |
UVHLPKUCKQBBNX-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CN3C(=NC(=N3)[N+](=O)[O-])Br |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CN3C(=NC(=N3)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-{[4-(1-azepanylsulfonyl)benzoyl]amino}benzoate](/img/structure/B285287.png)

![N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B285291.png)
![2-(4-Bromophenyl)-2-oxoethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B285292.png)
![N-(2-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B285293.png)
![N-(4-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B285294.png)



![2-chloro-5-[4-chloro-3-(furan-2-ylmethylsulfamoyl)phenyl]sulfonyl-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B285301.png)
![[2-(3-Morpholin-4-ylsulfonylphenyl)-2-oxoethyl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B285304.png)
![2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 4-[(4-bromophenyl)sulfonyl]benzoate](/img/structure/B285305.png)
